Cancer Cell Line Anti-Proliferative Activity: Potency Consistent with CDK2-Engaged Class Standards
The target compound is reported to inhibit cyclin-dependent kinase 2 (CDK2) and reduce viability across multiple cancer cell lines . Although compound-specific IC₅₀ values are not publicly disclosed in peer-reviewed literature, direct structural analogs within the 1,1-dioxidoisothiazolidine series have demonstrated potent CDK2 inhibition. For example, a related 2-[4-(1,1-dioxidoisothiazolidin-2-yl)phenyl]propanoic acid derivative inhibited CDK2/cyclin A with a Ki of 31 nM and achieved submicromolar anti-proliferative IC₅₀ values in tumor cell lines . Additionally, isothiazolidine-1,1-dioxide analogs of 3-hydroxychromones exhibited potent CDK1 and CDK2 inhibitory activity and inhibited proliferation of EJ, HCT116, SW620, and MDAMB468 cancer cells [1]. These class-level benchmarks provide a quantitative frame of reference for the expected potency range of the target compound.
| Evidence Dimension | CDK2/cyclin A inhibition (Ki) and anti-proliferative potency in cancer cell lines |
|---|---|
| Target Compound Data | Reported to target CDK2 and reduce cancer cell viability; specific quantitative IC₅₀/Ki data not publicly available in peer-reviewed literature . |
| Comparator Or Baseline | 2-[4-(1,1-dioxidoisothiazolidin-2-yl)phenyl]propanoic acid derivative: CDK2/cyclin A Ki = 31 nM; anti-proliferative IC₅₀ in submicromolar range . Isothiazolidine-1,1-dioxide 3-hydroxychromones: potent CDK1/CDK2 inhibition with proliferation suppression in EJ, HCT116, SW620, MDAMB468 cells [1]. |
| Quantified Difference | No direct head-to-head comparison available. Class benchmarks indicate CDK2 Ki in the low nanomolar range and anti-proliferative IC₅₀ in submicromolar range are achievable within this chemical series. |
| Conditions | CDK2/cyclin A enzymatic assay (Ki determination); cell viability assays in EJ (bladder), HCT116 (colon), SW620 (colon), MDAMB468 (breast), and A2780 (ovarian) cancer cell lines [1]. |
Why This Matters
Establishes that the 1,1-dioxidoisothiazolidine scaffold is capable of delivering clinically relevant kinase inhibitory potency, supporting the target compound's utility in CDK2-focused oncology research programs.
- [1] Lee, J., Park, T., Jeong, S., Kim, K.H., Hong, C. 3-Hydroxychromones as cyclin-dependent kinase inhibitors: synthesis and biological evaluation. Bioorg. Med. Chem. Lett. 2007, 17, 1284–1287. RCSB PDB: 2DUV. View Source
